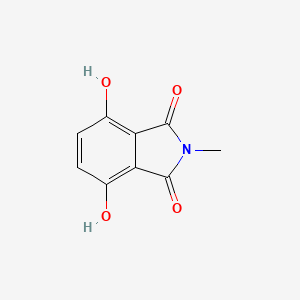
4,7-Dihydroxy-2-methylisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydroxy-2-methylisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the hydroxyl and methyl groups . Another method includes the reaction of maleimides or maleic anhydride with styrenes, forming the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
4,7-Dihydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
4,7-Dihydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its diverse biological activities.
N-isoindoline-1,3-diones: A class of compounds with similar structures and reactivity.
2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione: A derivative with additional functional groups and potential biological activities.
Uniqueness
4,7-Dihydroxy-2-methylisoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and methyl group make it a versatile molecule for various applications in research and industry .
生物活性
4,7-Dihydroxy-2-methylisoindoline-1,3-dione, also known as 2-methylisoindoline-1,3-dione, is a compound belonging to the isoindoline family. Its unique structure, characterized by two hydroxyl groups at the 4 and 7 positions of the isoindoline core, contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : Approximately 161.16 g/mol
- Structure : The bicyclic structure enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of isoindoline derivatives. Notably:
- Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines, including HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cells. The IC50 values for these cells were reported as follows:
Antibacterial Activity
In vitro studies have highlighted the antibacterial properties of this compound:
- Minimum Inhibitory Concentration (MIC) against E. coli and E. faecalis was found to be:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interactions : In silico studies suggest potential interactions with dopamine receptors, indicating possible applications in treating neurological disorders .
- Binding Affinity : Interaction studies indicate significant binding affinities to various biological targets, underscoring its potential as a bioactive molecule .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Amino-2-methylisoindoline-1,3-dione | 2307-00-8 | 0.94 |
| 6-Amino-2,3-dihydro-1H-isoindol-1-one | 675109-45-2 | 0.92 |
| 3-(1,3-Dioxoisoindolin-2-yl)propanal | 2436-29-5 | 0.98 |
| 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride | 30250-67-0 | 0.94 |
The distinct arrangement of hydroxyl groups at the 4 and 7 positions differentiates it from these compounds and contributes to its specific biological activity profile .
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of isoindoline derivatives:
- Anticancer Studies : A study involving various indolin derivatives showed broad-spectrum activity against multiple cancer cell lines . Compounds similar to isoindolines demonstrated promising results in inhibiting c-KIT kinase activity.
- Antimicrobial Research : Research focused on methanolic extracts containing isoindoline derivatives revealed significant antibacterial effects against resistant strains like MRSA .
属性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
4,7-dihydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO4/c1-10-8(13)6-4(11)2-3-5(12)7(6)9(10)14/h2-3,11-12H,1H3 |
InChI 键 |
ZFXZZDPFMCDVGF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















